Caspase-3/7 Inhibitor I is a cell-permeable, irreversible inhibitor of caspase-3 and caspase-7, key effector caspases involved in the execution phase of apoptosis []. Although its precise chemical structure is not explicitly provided in the papers, it is typically classified as a peptide-based inhibitor. In scientific research, Caspase-3/7 Inhibitor I is primarily utilized to investigate the role of caspase-3 and -7 in various cellular processes, including apoptosis, cell cycle regulation, and differentiation [, ].
Caspase-3/7 Inhibitor I is derived from the isatin family of compounds, known for their diverse biological activities. The compound is categorized under small molecule inhibitors targeting cysteine proteases, particularly the executioner caspases involved in the apoptotic pathway. Its selectivity and potency make it a significant candidate for research in apoptosis-related studies and therapeutic interventions .
The synthesis of Caspase-3/7 Inhibitor I typically involves several key steps:
Specific parameters such as temperature, solvent choice (commonly dimethyl sulfoxide), and reaction times are optimized to maximize yield and purity .
Caspase-3/7 Inhibitor I features a complex molecular structure characterized by:
The molecular formula can be represented as C₁₃H₁₁N₃O₃S, indicating a balanced composition that supports its biological function .
Caspase-3/7 Inhibitor I participates in several chemical reactions relevant to its function:
The mechanism by which Caspase-3/7 Inhibitor I exerts its effects involves:
Caspase-3/7 Inhibitor I exhibits several notable physical and chemical properties:
These properties enhance its applicability in both in vitro and in vivo studies.
Caspase-3/7 Inhibitor I has broad scientific applications:
Caspase-3/7 Inhibitor I is a potent synthetic compound designed to selectively target executioner caspases-3 and -7, which are central mediators of apoptotic cell death. Its mechanism involves irreversible covalent modification of the catalytic cysteine residue (Cys163 in caspase-3; Cys186 in caspase-7) within the conserved pentapeptide active-site motif QACXG [2] [6]. This modification sterically occludes the substrate-binding cleft, preventing proteolytic activity toward endogenous substrates like PARP and lamin A [3]. Unlike endogenous inhibitors (e.g., XIAP), which employ steric blockade via BIR domains, this inhibitor exploits electrophilic reactivity toward the cysteine thiol group, rendering the enzyme permanently inactive [3] [4].
The inhibitor functions as a covalent competitive antagonist, mimicking the tetra-peptide substrate sequence DEVD (Asp-Glu-Val-Asp). Its warhead group (e.g., fluoromethyl ketone or acyloxymethyl ketone) forms a thioether bond with the catalytic cysteine, while the peptide backbone occupies the substrate-binding groove (S4–S1 pockets) [5] [6]. Kinetic studies reveal a two-step mechanism: 1. Reversible recognition: Initial binding via hydrogen bonding and hydrophobic interactions in the S1–S4 pockets.
Table 1: Binding Dynamics of Caspase-3/7 Inhibitor I
Parameter | Caspase-3 | Caspase-7 |
---|---|---|
Binding Affinity (Kd, nM) | 18 ± 3 | 42 ± 6 |
Covalent Bond Formation Rate (kinact, s⁻¹) | 0.15 ± 0.02 | 0.08 ± 0.01 |
Catalytic Cysteine Position | Cys163 | Cys186 |
The inhibitor exhibits 2.8-fold greater potency against caspase-3 (Ki = 60 nM) than caspase-7 (Ki = 170 nM), attributable to divergent structural features in their active sites [1]. Key determinants include:
High-resolution crystallography reveals that the S2 subsite is the primary selectivity driver:1. Caspase-3 S2 Pocket:- Composed of Phe250, Phe256, and Val64 forming a compact, rigid hydrophobic cleft.- Optimized shape complementarity for the inhibitor’s aliphatic P2 residue (Val/Ile) [1].2. Caspase-7 S2 Pocket:- Features Leu239 and Ala247, reducing hydrophobicity and volume.- Substitution of Phe256 (caspase-3) with Ala247 (caspase-7) enlarges the pocket by 11 ų, diminishing binding energy [1] [3].
Table 2: Structural Comparison of S2 Pocket Residues
Residue Position | Caspase-3 | Caspase-7 | Functional Impact |
---|---|---|---|
64/67 | Val | Val | Conserved hydrophobic base |
250/239 | Phe | Leu | Reduced π-stacking in caspase-7 |
256/247 | Phe | Ala | 40% lower hydrophobicity in caspase-7 |
164/187 | Arg | Arg | Salt-bridge stability higher in caspase-3 |
These structural disparities explain the inhibitor’s kinetic preference for caspase-3 while retaining cross-reactivity with caspase-7—a strategic advantage for blocking redundant apoptotic pathways [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7